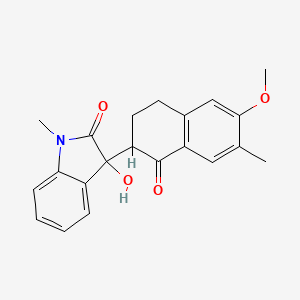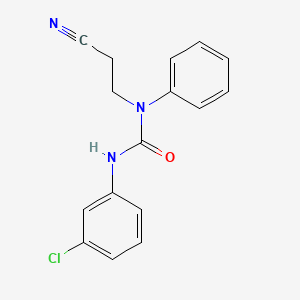methanone](/img/structure/B11523245.png)
[2,4-Dichloro-5-(morpholin-4-ylsulfonyl)phenyl](morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,4-DICHLORO-5-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]MORPHOLINE is a complex organic compound that features a morpholine ring attached to a benzenesulfonyl group, which is further substituted with dichloro and morpholine-4-carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-DICHLORO-5-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]MORPHOLINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2,4-DICHLORO-5-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2,4-DICHLORO-5-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]MORPHOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2,4-DICHLORO-5-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog that lacks the benzenesulfonyl and dichloro groups.
4-(Morpholine-4-carbonyl)phenylboronic acid: A related compound with a boronic acid group instead of the benzenesulfonyl group.
2,4-Dichlorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
4-[2,4-DICHLORO-5-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]MORPHOLINE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H18Cl2N2O5S |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
(2,4-dichloro-5-morpholin-4-ylsulfonylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H18Cl2N2O5S/c16-12-10-13(17)14(25(21,22)19-3-7-24-8-4-19)9-11(12)15(20)18-1-5-23-6-2-18/h9-10H,1-8H2 |
InChI Key |
OUKBDUJJRPRBLL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11523179.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11523183.png)
![6-bromo-N-({2-[(4-butoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11523187.png)
![N-(4-{[(E)-(dimethylamino)methylidene]sulfamoyl}phenyl)-2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11523194.png)
![4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11523208.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11523222.png)
![6-Bromo-3',5'-DI-tert-butyl-2-ethenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1'-cyclohexane]-2',5'-dien-4'-one](/img/structure/B11523225.png)

methyl}piperidine](/img/structure/B11523233.png)
![3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11523237.png)
![ethyl (2E)-2-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11523252.png)
![5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11523257.png)

![1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane](/img/structure/B11523260.png)
